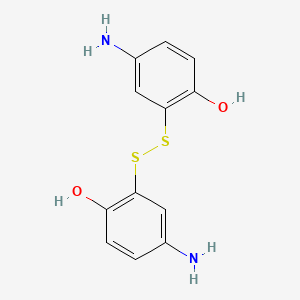![molecular formula C16H10F6O3 B14189719 Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]- CAS No. 833485-01-1](/img/structure/B14189719.png)
Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]- is a chemical compound that features a benzoic acid core substituted with a 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy] group. This compound is notable for its trifluoromethyl groups, which impart unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]- typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boronic acids and halides under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of toluene derivatives or the hydrolysis of benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst . These methods are optimized for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]- has several scientific research applications:
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- Phenyl salicylate
Uniqueness
Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]- is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and lipophilicity, making it more effective in certain applications .
Propriétés
Numéro CAS |
833485-01-1 |
|---|---|
Formule moléculaire |
C16H10F6O3 |
Poids moléculaire |
364.24 g/mol |
Nom IUPAC |
4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]benzoic acid |
InChI |
InChI=1S/C16H10F6O3/c17-15(18,19)11-4-1-10(13(7-11)16(20,21)22)8-25-12-5-2-9(3-6-12)14(23)24/h1-7H,8H2,(H,23,24) |
Clé InChI |
LTFGZNGWVWUDDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14189637.png)
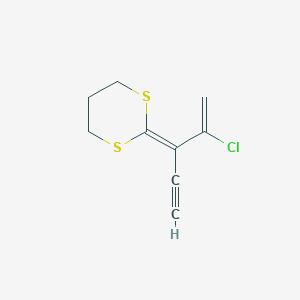
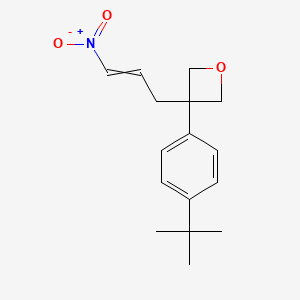
![4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B14189659.png)
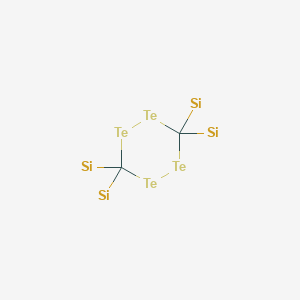
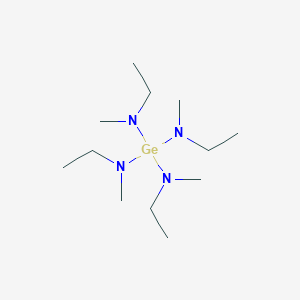
![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)
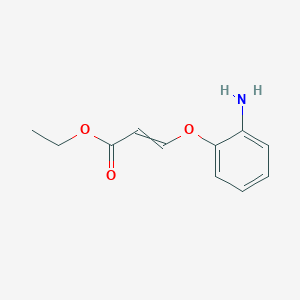
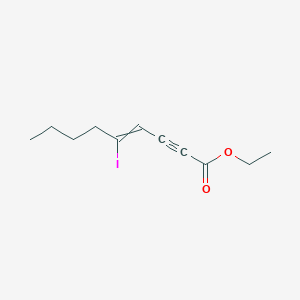
![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)
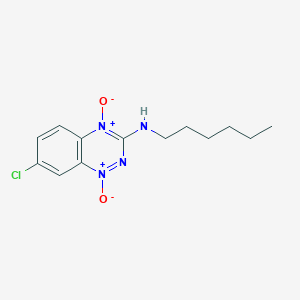
![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)
